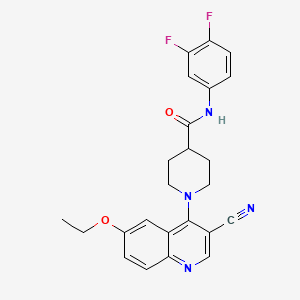![molecular formula C25H18FN3O2 B2581757 2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1359005-63-2](/img/structure/B2581757.png)
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a dihydroisoquinolinone core, substituted with a dimethylphenyl group and a fluorophenyl-oxadiazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:
Formation of the Isoquinolinone Core: The synthesis begins with the construction of the isoquinolinone core. This can be achieved through a Pictet-Spengler reaction, where an appropriate phenethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Dimethylphenyl Group: The next step involves the introduction of the dimethylphenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the isoquinolinone core is reacted with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The final step involves the formation of the oxadiazole ring. This can be achieved through a cyclization reaction, where a hydrazide derivative is reacted with a fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may vary. Typically, industrial synthesis would involve optimization of reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted isoquinolinones and oxadiazoles.
Scientific Research Applications
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to a decrease in the activity of certain biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to changes in cellular signaling.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:
Isoquinolinones: Compounds with a similar isoquinolinone core, but different substituents. These compounds may exhibit different chemical and biological properties.
Oxadiazoles: Compounds with a similar oxadiazole ring, but different substituents. These compounds may have different reactivity and applications.
Fluorophenyl Derivatives: Compounds with a similar fluorophenyl group, but different core structures. These compounds may have different pharmacological activities.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-10-11-19(12-16(15)2)29-14-22(20-8-3-4-9-21(20)25(29)30)24-27-23(28-31-24)17-6-5-7-18(26)13-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBMKRUNSWXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
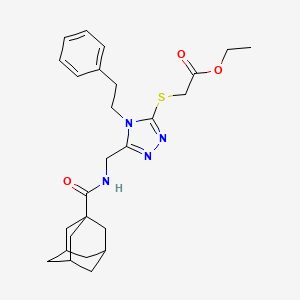
![Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate](/img/structure/B2581675.png)
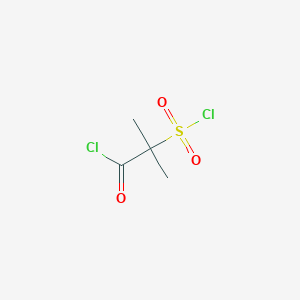
![Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2581678.png)
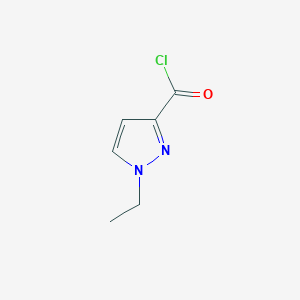
![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)
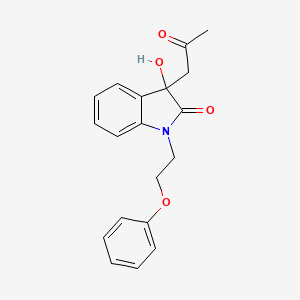
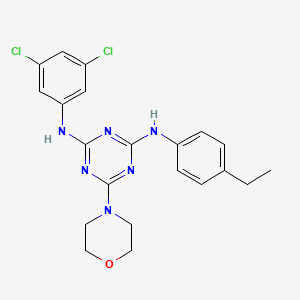
![3-[(4-fluorophenyl)sulfanyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2581689.png)
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
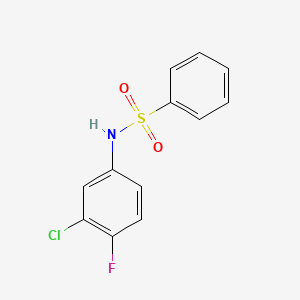
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
